molecular formula C9H20O2Si B14415168 [(1-Methoxy-3-methylbut-1-en-1-yl)oxy](trimethyl)silane CAS No. 84393-13-5

[(1-Methoxy-3-methylbut-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14415168
CAS No.: 84393-13-5
M. Wt: 188.34 g/mol
InChI Key: QLHGCBNTCOIKMC-UHFFFAOYSA-N
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Description

(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C8H18OSi. It is a derivative of silane, where the silicon atom is bonded to a trimethylsilyl group and an alkoxy group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-silicon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-3-methylbut-1-en-1-yl)oxysilane typically involves the reaction of 3-methyl-3-buten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

3-Methyl-3-buten-1-ol+Trimethylsilyl chloride(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane+HCl\text{3-Methyl-3-buten-1-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane} + \text{HCl} 3-Methyl-3-buten-1-ol+Trimethylsilyl chloride→(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane+HCl

Industrial Production Methods

On an industrial scale, the production of (1-Methoxy-3-methylbut-1-en-1-yl)oxysilane involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols.

    Reduction: Reduction reactions can convert it into silanes.

    Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism by which (1-Methoxy-3-methylbut-1-en-1-yl)oxysilane exerts its effects involves the formation of stable carbon-silicon bonds. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. This results in the formation of strong Si-C bonds, which are resistant to hydrolysis and oxidation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-3-(trimethylsilyloxy)butadiene
  • 3-Methyl-3-buten-1-ol, TMS derivative
  • 1,1-Dibromo-3-methylbut-1-ene

Uniqueness

(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane is unique due to its specific structure, which allows for the formation of stable carbon-silicon bonds. This makes it particularly useful in organic synthesis and industrial applications where stability and resistance to degradation are crucial.

Properties

CAS No.

84393-13-5

Molecular Formula

C9H20O2Si

Molecular Weight

188.34 g/mol

IUPAC Name

(1-methoxy-3-methylbut-1-enoxy)-trimethylsilane

InChI

InChI=1S/C9H20O2Si/c1-8(2)7-9(10-3)11-12(4,5)6/h7-8H,1-6H3

InChI Key

QLHGCBNTCOIKMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(OC)O[Si](C)(C)C

Origin of Product

United States

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